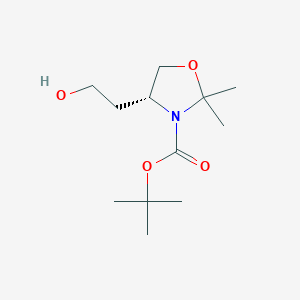

(R)-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate

Beschreibung

(R)-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate is a chiral oxazolidine derivative characterized by a tert-butyl carbamate group, a 2,2-dimethyloxazolidine ring, and a 2-hydroxyethyl substituent at the 4-position. This compound is structurally related to Garner aldehyde derivatives, which are widely used as chiral auxiliaries in asymmetric synthesis .

Eigenschaften

IUPAC Name |

tert-butyl (4R)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-9(6-7-14)8-16-12(13,4)5/h9,14H,6-8H2,1-5H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJICPKTZDLBRQH-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)CCO)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@@H](CO1)CCO)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443160 | |

| Record name | tert-Butyl (4R)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201404-86-6 | |

| Record name | tert-Butyl (4R)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate typically involves the reaction of tert-butyl 2,2-dimethyl-3-oxazolidinecarboxylate with ethylene oxide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic attack of the oxazolidine nitrogen on the ethylene oxide, leading to the formation of the hydroxyethyl group.

Industrial Production Methods

In an industrial setting, the production of ®-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as crystallization or chromatography are used to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

®-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The oxazolidine ring can be reduced to form an amine.

Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of various substituted oxazolidine derivatives.

Wissenschaftliche Forschungsanwendungen

1.1. Synthesis of Pharmaceutical Intermediates

(R)-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. The oxazolidine ring structure is particularly valuable in drug design due to its ability to mimic natural substrates and its potential for enhancing bioavailability.

Case Study: Antimicrobial Agents

Research has demonstrated that derivatives of oxazolidine compounds exhibit antimicrobial properties. For instance, studies have shown that modifications to the oxazolidine structure can lead to enhanced activity against resistant bacterial strains .

1.2. Chiral Auxiliary in Asymmetric Synthesis

The compound is utilized as a chiral auxiliary in asymmetric synthesis processes. Its ability to induce chirality makes it useful in synthesizing enantiomerically pure compounds, which are crucial in developing active pharmaceutical ingredients (APIs).

Example: Synthesis of Chiral Drugs

In a documented case, this compound was employed to facilitate the synthesis of chiral drugs that target specific biological pathways, showcasing its role in improving drug efficacy and safety profiles .

2.1. Skin Care Formulations

Due to its hydrophilic properties and compatibility with skin care ingredients, this compound is incorporated into various cosmetic formulations. It acts as a stabilizer and helps enhance the texture of creams and lotions.

Regulatory Compliance

As per Regulation (EC) No 1223/2009 on cosmetic products, the safety assessment of such compounds is critical. The compound has been evaluated for potential risks associated with skin absorption and irritation, ensuring its safe use in consumer products .

2.2. Emulsion Stabilization

The compound is also used for stabilizing emulsions in cosmetic products, improving the shelf life and performance of creams and lotions by preventing phase separation.

3.1. Toxicological Studies

Toxicological assessments indicate that this compound exhibits low toxicity levels at concentrations used in formulations. Studies have shown minimal skin irritation potential, making it suitable for sensitive skin applications .

3.2. Efficacy Studies

Efficacy studies highlight the compound's role in enhancing the delivery of active ingredients through the skin barrier, which is particularly beneficial in anti-aging and moisturizing products.

Wirkmechanismus

The mechanism of action of ®-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the oxazolidine ring can participate in various non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares key structural features of (R)-tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate with analogs:

Key Observations:

Hydroxyethyl vs. Hydroxymethyl : The hydroxyethyl group introduces a longer carbon chain, increasing steric bulk and hydrophilicity compared to hydroxymethyl. This may enhance water solubility but reduce membrane permeability .

Hydroxyethyl vs. Ethynyl : Ethynyl groups are advantageous for click chemistry applications (e.g., alkyne-azide cycloadditions), whereas hydroxyethyl derivatives are better suited for hydrogen-bonding interactions in drug design .

Reactivity : Iodomethyl substituents () act as leaving groups, enabling nucleophilic substitution reactions, unlike the hydroxyethyl group, which is more stable under basic conditions.

Notes:

- The hydroxyethyl group’s polarity improves solubility, making it favorable for aqueous reaction conditions or drug formulations.

- Ethynyl derivatives () exhibit moderate antimicrobial activity, but this property is unconfirmed for hydroxyethyl analogs .

Biologische Aktivität

(R)-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate, with the CAS number 201404-86-6, is a compound of interest due to its potential biological activities and applications in pharmaceutical chemistry. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C₁₂H₂₃NO₄

- Molecular Weight : 245.315 g/mol

- Melting Point : 75-76 °C

- Density : 1.059 g/cm³ (predicted)

- Boiling Point : 330 °C (predicted)

The biological activity of this compound is primarily linked to its role as an inhibitor of specific enzymes involved in metabolic pathways. Research indicates that compounds with oxazolidine structures can interact with various biological targets, including enzymes related to lipid metabolism and cell signaling pathways.

Inhibition Studies

In a study focusing on the design and synthesis of novel inhibitors for acid ceramidase (AC), a cysteine hydrolase crucial for lysosomal ceramide metabolism, derivatives of oxazolidine were evaluated. The synthesized compounds exhibited varying degrees of inhibitory activity against AC, highlighting the potential of oxazolidine derivatives in therapeutic applications against diseases involving sphingolipid metabolism .

| Compound | IC50 (nM) | Target |

|---|---|---|

| Compound 5 | 64 | Acid Ceramidase |

| Compound 8a | 13.9 | Acid Ceramidase |

| Compound 12a | 22.5 | Acid Ceramidase |

This table summarizes the inhibitory potency of selected compounds derived from the oxazolidine scaffold against acid ceramidase.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the oxazolidine core significantly influence biological activity. For instance, the introduction of hydroxyethyl groups enhances solubility and interaction with biological targets. The stereochemistry at the oxazolidine ring also plays a critical role in determining the efficacy and specificity of these compounds .

Case Studies

-

Anti-Cancer Activity :

A series of oxazolidine derivatives were tested for their anti-cancer properties in melanoma cell lines. The results indicated that certain modifications led to enhanced cytotoxicity, suggesting that this compound could be further explored as a lead compound in cancer therapy . -

Metabolic Disorders :

Investigations into the role of sphingolipids in metabolic disorders have highlighted the importance of acid ceramidase inhibitors. The ability of oxazolidine derivatives to modulate ceramide levels could provide new therapeutic avenues for treating conditions such as diabetes and obesity .

Q & A

Q. What are the key synthetic routes for (R)-tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate?

The compound is synthesized via a Grignard reaction starting from Garner aldehyde [(S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate]. Vinyl magnesium bromide is added at low temperatures (−75°C) to the aldehyde in anhydrous THF, yielding the allylic alcohol intermediate. Subsequent hydroboration-oxidation with borane-THF or 9-BBN introduces regioselectivity for the hydroxyethyl group. Final purification employs radial chromatography with gradient elution (ethyl acetate/hexane) to isolate the diastereomers .

Q. How is diastereomeric purity ensured during synthesis?

Diastereomers are separated using silica gel chromatography, with TLC (25% ethyl acetate/hexane) monitoring. The R-configuration at the hydroxyethyl group is confirmed via optical rotation ([α]D) and NMR analysis, particularly by comparing coupling constants and splitting patterns in the NMR spectra .

Q. What analytical methods are used to characterize this compound?

Key techniques include:

- and NMR (400 MHz) to verify stereochemistry and functional groups.

- Radial chromatography for purification, with TLC validation.

- Optical rotation measurements to confirm enantiomeric excess. Example: NMR peaks at δ 3.80–4.40 (m, 5H) correspond to the oxazolidine ring and hydroxyethyl protons .

Q. Why is the tert-butyloxycarbonyl (Boc) group critical in this synthesis?

The Boc group protects the oxazolidine nitrogen during Grignard and hydroboration steps, preventing side reactions. It is later removed under acidic conditions (e.g., TFA) for downstream functionalization .

Advanced Research Questions

Q. How can regioselectivity challenges in hydroboration be addressed?

Hydroboration of allylic alcohol intermediates often suffers from low regioselectivity due to competing inductive effects. Using 9-BBN instead of borane-THF directs boron addition to the terminal alkene position, achieving >90% selectivity for the desired 1,3-diol product. This minimizes the need for tedious isomer separation .

Q. What strategies optimize low-yielding steps in the synthetic pathway?

- Grignard Reaction : Slow addition of vinyl MgBr at −75°C improves stereochemical control, reducing byproduct formation.

- Chromatography : Gradient elution (0–15% ethyl acetate/hexane) enhances diastereomer resolution.

- Protection-Deprotection : Temporary silylation of the 2′-OH group (e.g., TBSCl) before hydroboration eliminates steric hindrance, boosting yields from 49% to >70% .

Q. How is this compound applied in enzymatic assay development?

Derivatives of this scaffold serve as fluorogenic substrates for ceramidase assays. For example, coupling the hydroxyethyl group to umbelliferone via mesylation generates a fluorescent probe. High-throughput screening (HTS) with this substrate identifies inhibitors by measuring fluorescence quenching .

Q. What computational or spectroscopic methods validate stereochemical outcomes?

- NOESY NMR : Correlates spatial proximity of protons to confirm R-configuration at the hydroxyethyl group.

- Density Functional Theory (DFT) : Predicts and chemical shifts for comparison with experimental data.

- X-ray Crystallography : Resolves absolute configuration in crystalline derivatives .

Q. How do reaction conditions influence diastereomer ratios?

Lowering the temperature during Grignard addition (−75°C) favors kinetic control, increasing the R/S diastereomer ratio from 3:1 to 6:1. Solvent polarity (THF vs. ether) also modulates selectivity by stabilizing transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.